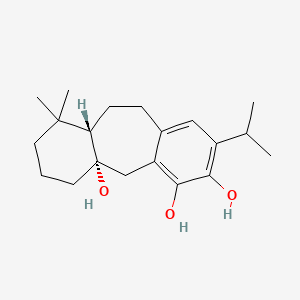

Guangsangon N

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

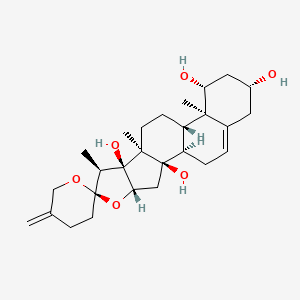

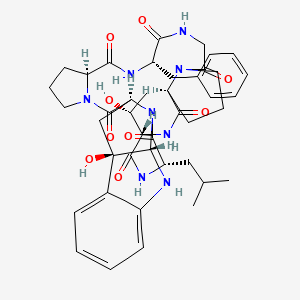

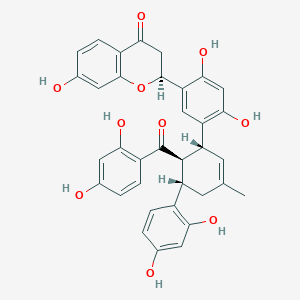

Guangsangon N is a member of the class of polyphenols consisting of a methylcyclohexene ring attached to a 2,4-dihydroxyphenyl, 2,4-dihydroxybenzoyl and trihydroxyflavanone moieties at positions 5'', 4'' and 3'' respectively (the 2S,3''R,4''R,5''S stereoisomer). Regarded biogenetically as a Diels-Alder adduct, it is isolated from the stem barks of Morus macroura and exhibits antioxidant activity. It has a role as an antioxidant and a plant metabolite. It is a polyphenol, a trihydroxyflavanone, an aromatic ketone and a member of 4'-hydroxyflavanones.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Guangsangon E (GSE), a novel Diels–Alder adduct isolated from the leaves of Morus alba L, has shown significant potential in cancer treatment. Research has highlighted its ability to induce autophagy-mediated cell death in respiratory cancer cells, including lung and nasopharyngeal cancer cells. It inhibits cell proliferation and induces apoptosis through the upregulation of the autophagosome marker LC3 and increased formation of GFP–LC3 puncta. GSE enhances autophagy flux by promoting lysosomal activity and the fusion of autophagosomes and lysosomes. Additionally, it activates endoplasmic reticulum (ER) stress through reactive oxygen species (ROS) accumulation, with ROS scavenger NAC being able to block this effect. Inhibition of autophagy attenuates the cell death caused by GSE, underlining its role in autophagy-mediated cell death (Shu et al., 2020).

GSE also exhibits efficacy against triple-negative breast cancer (TNBC) cells, where it inhibits cell growth and induces mitochondrial dysfunction, including membrane potential loss, mitochondrial fission, and reactive oxygen species accumulation. This leads to mitophagy-related non-apoptotic cell death. In animal studies, GSE treatment significantly reduced the size and weight of MDA-MB-231 tumors, showing its potential as an anticancer drug, particularly for treating TNBC with apoptosis resistance (Shen et al., 2022).

Antioxidant and Anti-inflammatory Activities

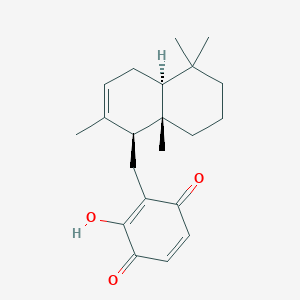

Various Diels–Alder type adducts, including guangsangons, have been identified for their potent antioxidant and moderate anti-inflammatory activities. Studies have determined their structures and found that these compounds can exist as an equilibrium mixture of conformational isomers in solution. Compounds like guangsangons H, I, and J, in particular, displayed potent antioxidant activities and moderate anti-inflammatory activities (Dai et al., 2004).

Guangsangon E, isolated from hairy root cultures of Morus macroura, demonstrated potent cytotoxicity against P-388 murine leukemia cell line, indicating its potential as an effective therapeutic agent in cancer treatment. This study also highlighted the value of tissue cultures in identifying novel compounds with significant bioactivity (Happyana et al., 2019).

Eigenschaften

Molekularformel |

C35H30O10 |

|---|---|

Molekulargewicht |

610.6 g/mol |

IUPAC-Name |

(2S)-2-[5-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-7-hydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C35H30O10/c1-16-8-24(20-5-2-17(36)10-27(20)39)34(35(44)22-7-4-18(37)11-28(22)40)25(9-16)23-13-26(30(42)14-29(23)41)33-15-31(43)21-6-3-19(38)12-32(21)45-33/h2-7,9-14,24-25,33-34,36-42H,8,15H2,1H3/t24-,25+,33+,34-/m1/s1 |

InChI-Schlüssel |

MCJGDQGGKNEZHE-VVSMDZRYSA-N |

Isomerische SMILES |

CC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C(=C4)[C@@H]5CC(=O)C6=C(O5)C=C(C=C6)O)O)O |

Kanonische SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C(=C4)C5CC(=O)C6=C(O5)C=C(C=C6)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.